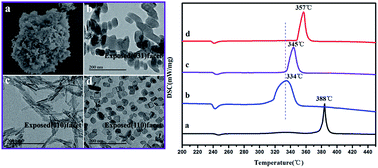Synthesis of nanostructured γ-AlOOH and its accelerating behavior on the thermal decomposition of AP
RSC Advances Pub Date: 2016-03-14 DOI: 10.1039/C5RA27838D
Abstract
The hydrothermal treatment of γ-AlOOH agglomerates was introduced to synthesize nanostructured γ-AlOOH. Various characterizations were carried out to understand the synthesis procedure and the relationship between the shape of γ-AlOOH and its accelerating behavior for the thermal decomposition of ammonium perchlorate (AP). XRD, SEM and HRTEM showed that the γ-AlOOH nanoplates, nanorods and nanocubes with exposed (031), (110) and (001) facets, respectively, could be synthesized under controllable conditions. The DSC results showed that the addition of γ-AlOOH nanoplates, nanorods and nanocubes to AP remarkably decreased the decomposition temperature of AP from approximately 450 °C to 334 °C, 345 °C, and 357 °C, respectively. As the preferred additive, the γ-AlOOH nanoplate addition resulted in a decrease in the activation energy of AP from 346.29 kJ mol−1 to 144.73 kJ mol−1, determined by nonisothermal kinetic analysis. XRD, FT-IR and XPS results revealed that the γ-AlOOH phase transformed to γ-Al2O3 and α-AlOOH after being used as an additive for the AP decomposition; the excessive surface hydroxyls obtained by the exposed (031) facet of γ-AlOOH nanoplates, proved to be beneficial for accelerating AP decomposition.


Recommended Literature
- [1] Synthesis of nanostructured γ-AlOOH and its accelerating behavior on the thermal decomposition of AP
- [2] Inside front cover
- [3] Imaging cellular trafficking processes in real time using lysosome targeted up-conversion nanoparticles†
- [4] Contents list
- [5] Ultratrace speciation analysis of organolead in water by gas chromatography–atomic emission spectrometry after in-liner preconcentration
- [6] An ab initio study of RbO, CsO and FrO (X2Σ+; A2Π) and their cations (X3Σ−; A3Π)
- [7] A theoretical study of the mechanisms of oxidation of ethylene by manganese oxo complexes†
- [8] Modulation of gene expression by the oxidative stress generated in human skin cells by UVA radiation and the restoration of redox homeostasis†
- [9] Kinetic study of the reactions of CF3O2 radicals with Cl and NO
- [10] Catalyzed KSiH3 as a reversible hydrogen storage material†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 14517-44-3









